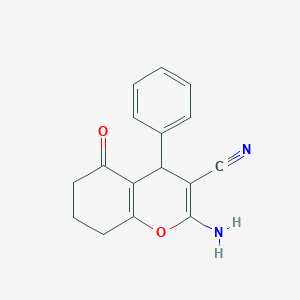

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

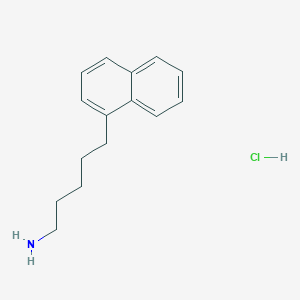

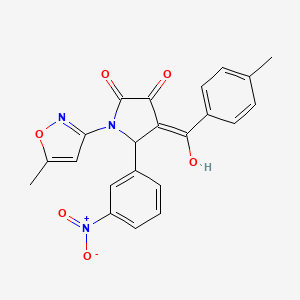

“2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound with the linear formula C16H14N2O2 . It has a molecular weight of 266.302 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of substituted aromatic aldehydes, dimedone, and malononitrile . This reaction can be carried out in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .

Molecular Structure Analysis

The molecular structure of this compound has been investigated using Density Functional Theory in the solvent DMSO . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory . The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature leads to the formation of this compound .

Physical And Chemical Properties Analysis

This compound is a milky solid with a melting point of 265–267 °C . Its IR (KBr) (cm−1) values are: 3398, 3284 (NH2), 3179 (Ar–H), 2199 (CN), 1708, 1673 (CO), 1603 (CC), 1060 (C–O) . Its 1H-NMR (DMSO-d6, 400 MHz) δ (ppm) values are: 4.96 (1H, s, CH), 7.28 (3H, m, NH2, H–Ar), 7.47 (4H, m, H–Ar), 7.71 (1H, t, J = 9.5, H–Ar), 7.89 (1H, d, J = 9.5, H–Ar) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

Synthesis Protocols and Catalytic Efficiency : The synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives is facilitated by the use of CoFe2O4 nanoparticles, offering a green and efficient protocol. These nanoparticles are synthesized through a co-precipitation method followed by ultrasonication, resulting in a high surface area and small size, which enhances the reaction efficiency. This process is noted for its sustainability, economic viability, and the possibility of catalyst recovery and reuse without significant loss of activity, marking it as an eco-friendly and cost-effective method (Rajput & Kaur, 2013).

Crystal Structure Analysis : The structural properties of certain derivatives of this compound have been studied through X-ray diffraction, offering insights into the molecular geometry and intermolecular interactions, which can be crucial for understanding the compound's reactivity and potential applications in various chemical reactions (Sharma et al., 2015).

Chemical Reactions and Derivative Synthesis

Reactivity and Derivative Formation : this compound exhibits high reactivity, making it a versatile intermediate for the synthesis of various chromene derivatives. This reactivity has been leveraged to explore its potential in heterocyclic synthesis, suggesting a wide range of applications in chemical and pharmaceutical industries (Fadda & Youssif, 2011).

Oxidative Difunctionalization : A novel series of derivatives has been synthesized through oxidative difunctionalization, showcasing the compound's versatility in chemical transformations. This process involves geminal dialkoxylation and migration of the amino group, leading to derivatives with potential antimicrobial activity, as indicated by in vitro screenings (Nagamani et al., 2019).

Eigenschaften

IUPAC Name |

2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h1-3,5-6,14H,4,7-8,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKBOQXEKJNSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)

![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)